3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core, a pyrrolidine sulfonyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, often using thiourea or similar reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiol groups can form covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The quinazolinone core may also interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-2-one: Similar structure but with a different position of the thiol group.
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-thione: Contains a thione group instead of a ketone.
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-amine: Features an amine group instead of a ketone.
Uniqueness
The unique combination of the quinazolinone core, pyrrolidine sulfonyl group, and thiol group in 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one provides distinct chemical properties and biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17-15-8-1-2-9-16(15)19-18(25)21(17)13-6-5-7-14(12-13)26(23,24)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSZHCNERHCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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